8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
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Overview
Description
This compound is a complex organic molecule with the IUPAC name “8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid”. It has a molecular weight of 506.6 . The molecule contains a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic system, an Fmoc-protected amino group, and a carboxylic acid group . The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm³, a boiling point of 653.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a molar refractivity of 111.5±0.4 cm³, and a polar surface area of 94 Ų .
Scientific Research Applications
Peptide Synthesis
This compound is used as a coupling agent in peptide synthesis due to its stability at room temperature and during aqueous washing operations. It facilitates the formation of peptide bonds between amino acids .
Bio-Templating
The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, making it useful for bio-templating applications .
Cell Cultivation
Matrices formed by self-assembly of Fmoc-amino acids are suitable for cell spreading, migration, and proliferation, widely used in tissue engineering and organ regeneration .
Optical Applications
Fmoc-modified amino acids possess properties that are relevant for optical applications due to their self-assembly features .
Drug Delivery Systems
The compound’s modified amino acids show potential in drug delivery systems, leveraging their self-assembly capabilities to transport therapeutic agents .
Catalytic Properties
Fmoc-amino acids can exhibit catalytic properties that are beneficial in various chemical reactions and processes .
Therapeutic Applications
The bio-inspired modifications of Fmoc-amino acids contribute to therapeutic applications, particularly in designing new drugs and treatment methods .
Antibiotic Properties
Synthesis of Fmoc-triazine amino acids has led to the construction of amphipathic antibacterial peptidomimetics with potent antibacterial activity and minimal hemolytic activity .
Future Directions
properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c26-21(27)23(9-11-24(12-10-23)30-13-14-31-24)25-22(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,28)(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACJNSRYTDVVMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
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